molecular formula C10H7BrO5 B15171287 3-Bromo-7,8-dihydroxy-6-methoxy-2H-1-benzopyran-2-one CAS No. 918300-46-6

3-Bromo-7,8-dihydroxy-6-methoxy-2H-1-benzopyran-2-one

Cat. No.: B15171287
CAS No.: 918300-46-6
M. Wt: 287.06 g/mol
InChI Key: LSRMUGGUZYVIAJ-UHFFFAOYSA-N
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Description

3-Bromo-7,8-dihydroxy-6-methoxy-2H-1-benzopyran-2-one is a compound belonging to the class of benzopyran derivatives, specifically coumarins. Coumarins are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a bromine atom at the 3-position, hydroxyl groups at the 7 and 8 positions, and a methoxy group at the 6 position on the benzopyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7,8-dihydroxy-6-methoxy-2H-1-benzopyran-2-one typically involves the bromination of 7,8-dihydroxy-6-methoxy-2H-1-benzopyran-2-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions often include room temperature or mild heating to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7,8-dihydroxy-6-methoxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 7,8-dihydroxy-6-methoxy-2H-1-benzopyran-2-one.

    Substitution: Formation of derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

3-Bromo-7,8-dihydroxy-6-methoxy-2H-1-benzopyran-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and cardiovascular disorders.

    Industry: Utilized in the development of dyes, fragrances, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Bromo-7,8-dihydroxy-6-methoxy-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the bromine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dihydroxy-6-methoxy-2H-1-benzopyran-2-one: Lacks the bromine atom at the 3-position.

    3-Bromo-6,7-dihydroxy-2H-1-benzopyran-2-one: Lacks the methoxy group at the 6-position.

    6,8-Dihydroxy-7-methoxy-2H-chromen-2-one: Similar structure but different substitution pattern.

Uniqueness

3-Bromo-7,8-dihydroxy-6-methoxy-2H-1-benzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 3-position and the methoxy group at the 6-position can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

918300-46-6

Molecular Formula

C10H7BrO5

Molecular Weight

287.06 g/mol

IUPAC Name

3-bromo-7,8-dihydroxy-6-methoxychromen-2-one

InChI

InChI=1S/C10H7BrO5/c1-15-6-3-4-2-5(11)10(14)16-9(4)8(13)7(6)12/h2-3,12-13H,1H3

InChI Key

LSRMUGGUZYVIAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C=C(C(=O)O2)Br)O)O

Origin of Product

United States

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